2-Bromo-4-(4-fluorophenyl)-1,3-thiazole
Overview
Description
2-Bromo-4-(4-fluorophenyl)-1,3-thiazole (BFTh) is a heterocyclic organic compound with a five-membered ring structure composed of one bromine atom, one nitrogen atom, one sulfur atom, and two carbon atoms. It has a molecular formula of C7H4BrFN2S and a molecular weight of 244.04 g/mol. BFTh has several applications in organic synthesis and has been studied for its potential as a drug in various therapeutic areas.
Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of thiazole derivatives, including those similar to 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, for their antimicrobial properties. For instance, Badiger et al. (2013) synthesized sulfide and sulfone derivatives of thiazol-2-amine/acetamide and evaluated their antimicrobial activity against bacteria like E. coli and S. aureus, as well as fungi like A. niger and C. albicans (Badiger et al., 2013). Similarly, Uwabagira et al. (2018) investigated the antibacterial activity of a related compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, against S. aureus and C. violaceum (Uwabagira et al., 2018).
Corrosion Inhibition
Gong et al. (2019) explored the use of halogen-substituted thiazole derivatives, including one structurally similar to 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, as corrosion inhibitors for mild steel in acidic environments. The study demonstrated effective inhibition at varying temperatures (Gong et al., 2019).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of novel thiazoline derivatives. Saeed et al. (2010) synthesized fluorobenzoylimino-substituted fluorophenyl-1,3-thiazolines, which were evaluated for antibacterial and antifungal activities (Saeed et al., 2010). Lambert et al. (2000) studied phenyl-2-thiazoline fluorophores for aluminum(III) detection, highlighting their potential use in biological applications (Lambert et al., 2000).
Anticancer Potential
Karki et al. (2011) synthesized and evaluated the biological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those with a fluorophenyl group, for their anticancer effects on leukemia cells (Karki et al., 2011).
Fluorescent Sensors
Wang et al. (2016) developed 2-pyridylthiazole derivatives, similar in structure to 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, as ratiometric fluorescent sensors for detecting iron(III), demonstrating their potential in chemical sensing applications (Wang et al., 2016).
properties
IUPAC Name |
2-bromo-4-(4-fluorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCFEPBWOIFTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653412 | |
Record name | 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-fluorophenyl)-1,3-thiazole | |
CAS RN |
412923-44-5 | |
Record name | 2-Bromo-4-(4-fluorophenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412923-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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